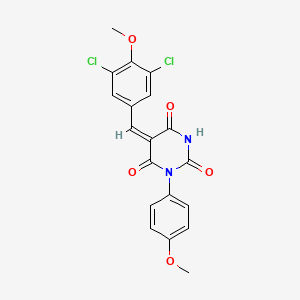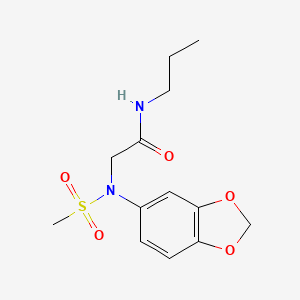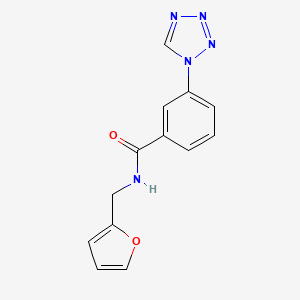
1-(4-chlorobenzyl)-3-piperidinecarboxamide
Descripción general
Descripción
1-(4-chlorobenzyl)-3-piperidinecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-3-piperidinecarboxamide has been widely used in scientific research as a tool to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning, memory, and pain perception. 1-(4-chlorobenzyl)-3-piperidinecarboxamide has also been used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mecanismo De Acción
1-(4-chlorobenzyl)-3-piperidinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This results in the inhibition of the receptor's ion channel and the suppression of NMDA receptor-mediated synaptic transmission. The inhibition of NMDA receptors by 1-(4-chlorobenzyl)-3-piperidinecarboxamide has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
The inhibition of NMDA receptors by 1-(4-chlorobenzyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. 1-(4-chlorobenzyl)-3-piperidinecarboxamide has been shown to modulate synaptic plasticity, learning, memory, and pain perception. It has also been shown to affect the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. In addition, 1-(4-chlorobenzyl)-3-piperidinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-chlorobenzyl)-3-piperidinecarboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise manipulation of NMDA receptor-mediated synaptic transmission. However, one of the limitations of using 1-(4-chlorobenzyl)-3-piperidinecarboxamide is its short half-life, which requires frequent administration to maintain its effects.
Direcciones Futuras
There are several future directions for the use of 1-(4-chlorobenzyl)-3-piperidinecarboxamide in scientific research. One direction is to investigate the potential therapeutic applications of 1-(4-chlorobenzyl)-3-piperidinecarboxamide in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another direction is to study the role of NMDA receptors in psychiatric disorders such as depression, anxiety, and schizophrenia. Furthermore, the development of new analogs of 1-(4-chlorobenzyl)-3-piperidinecarboxamide with improved pharmacokinetic properties could enhance its potential as a therapeutic agent.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-5-3-10(4-6-12)8-16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7-9H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENKUMZAMCXZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine](/img/structure/B4931516.png)
![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B4931519.png)
![N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4931533.png)

![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4931542.png)
![ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4931554.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)

![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)
![4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)
![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)

![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B4931638.png)